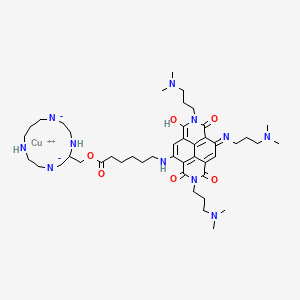
HIV-1 inhibitor-62
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 inhibitor-62 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of antiretroviral drugs that target various stages of the HIV-1 life cycle. The primary goal of this compound is to prevent the virus from integrating its genetic material into the host cell’s DNA, thereby halting the progression of the infection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-62 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework using techniques such as cyclization or condensation reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as halogenation, alkylation, or acylation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Automated Systems: Automated systems are employed to monitor and control reaction parameters such as temperature, pressure, and pH.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
HIV-1 inhibitor-62 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
HIV-1 inhibitor-62 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand the molecular interactions between HIV-1 and host cells.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV-1 infections.
Industry: Utilized in the development of new antiretroviral drugs and formulations.
Wirkmechanismus
HIV-1 inhibitor-62 exerts its effects by targeting the integrase enzyme of HIV-1. The integrase enzyme is responsible for integrating the viral DNA into the host cell’s genome. This compound binds to the active site of the integrase enzyme, preventing the strand transfer of the viral genome into the host genome. This inhibition blocks the replication of the virus and prevents the progression of the infection .
Vergleich Mit ähnlichen Verbindungen
HIV-1 inhibitor-62 can be compared with other integrase strand transfer inhibitors (INSTIs) such as raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir . While all these compounds share a similar mechanism of action, this compound may offer unique advantages in terms of potency, selectivity, and resistance profile. For instance:
Raltegravir: The first INSTI approved for clinical use, known for its rapid action but limited by resistance issues.
Elvitegravir: Often used in combination with other antiretrovirals, but requires boosting with cobicistat.
Dolutegravir: Known for its high barrier to resistance and once-daily dosing.
Bictegravir: Offers a favorable pharmacokinetic profile and is co-formulated with other antiretrovirals.
Cabotegravir: Available as a long-acting injectable formulation, providing an alternative to daily oral dosing.
This compound’s uniqueness lies in its specific binding affinity and potential to overcome resistance mechanisms that affect other INSTIs.
Eigenschaften
Molekularformel |
C45H71CuN11O6 |
|---|---|
Molekulargewicht |
925.7 g/mol |
IUPAC-Name |
copper;4,10-diaza-1,7-diazanidacyclotridec-5-ylmethyl 6-[[6,13-bis[3-(dimethylamino)propyl]-9-[3-(dimethylamino)propylimino]-5-hydroxy-7,12,14-trioxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4,8(16),10-pentaen-2-yl]amino]hexanoate |
InChI |
InChI=1S/C45H71N11O6.Cu/c1-52(2)23-11-18-51-36-29-34-38-39-33(42(58)56(45(61)41(36)39)27-13-25-54(5)6)28-35(40(38)44(60)55(43(34)59)26-12-24-53(3)4)50-17-9-7-8-14-37(57)62-31-32-30-48-20-19-46-15-10-16-47-21-22-49-32;/h28-29,32,46,49-50,58H,7-27,30-31H2,1-6H3;/q-2;+2 |
InChI-Schlüssel |
BGKGMHCVHZTYPL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN=C1C=C2C3=C(C(=CC4=C(N(C(=O)C1=C43)CCCN(C)C)O)NCCCCCC(=O)OCC5C[N-]CCNCCC[N-]CCN5)C(=O)N(C2=O)CCCN(C)C.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




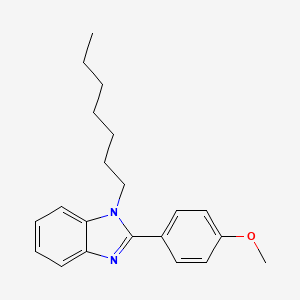
![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)
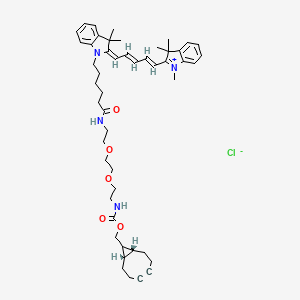

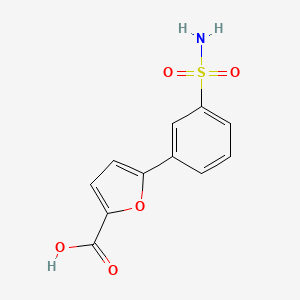


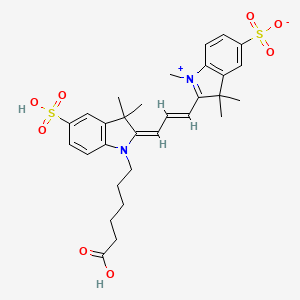
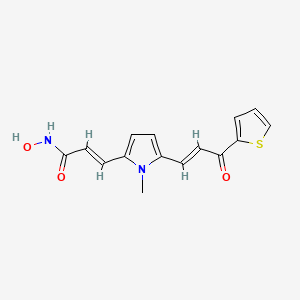
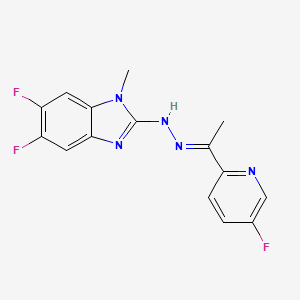

![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
